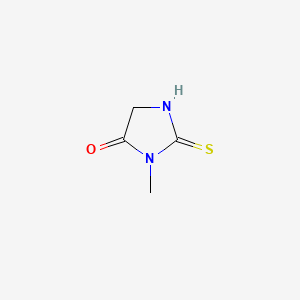

3-Methyl-2-thioxoimidazolidin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJHYNPOIFOIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989215 | |

| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-68-8 | |

| Record name | Methylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of the known biological activities associated with its structural class. The information presented herein is intended to support researchers and drug development professionals in the exploration and utilization of this versatile molecule.

Core Properties

This compound, with the CAS number 694-68-8, possesses a well-defined chemical structure and a distinct set of physical properties. These foundational data points are essential for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂OS | [1][2] |

| Molecular Weight | 130.17 g/mol | [1][2] |

| Melting Point | 214-215 °C | [1] |

| Boiling Point (Predicted) | 176.8 ± 23.0 °C | [1] |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.47 ± 0.20 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the cyclization of N-methylthiourea with an appropriate C2 synthon. A common and effective method involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general principles of thiohydantoin synthesis.

Materials:

-

Methyl glycinate hydrochloride

-

Methyl isothiocyanate

-

Pyridine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve methyl glycinate hydrochloride in a mixture of pyridine and water.

-

Add methyl isothiocyanate to the solution and heat the mixture. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the aqueous phase with concentrated hydrochloric acid and heat to induce cyclization.

-

Cool the reaction mixture to allow for the precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not widely published, the expected spectral characteristics can be inferred from data available for its derivatives.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3200 - 3100 |

| C-H stretching (methyl) | 2950 - 2850 |

| C=O stretching (amide) | ~1740 |

| C=S stretching (thioamide) | ~1200 - 1100 |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is anticipated to display a singlet for the N-methyl protons, a singlet for the methylene protons of the imidazolidinone ring, and a broad singlet for the N-H proton.

-

N-CH₃: ~3.0 ppm (singlet, 3H)

-

CH₂: ~4.0 ppm (singlet, 2H)

-

N-H: ~8.0-10.0 ppm (broad singlet, 1H)

-

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the thiocarbonyl carbon.

-

N-CH₃: ~25-30 ppm

-

CH₂: ~50-55 ppm

-

C=O: ~170-175 ppm

-

C=S: ~180-185 ppm

-

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 130. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CS, and fragments from the methyl group.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in the public domain, the broader class of 2-thioxoimidazolidin-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[3][4] These findings suggest that this compound could serve as a valuable lead compound or building block in drug discovery programs.

Derivatives of the 2-thioxoimidazolidin-4-one scaffold have been reported to exhibit:

-

Antimicrobial Activity: Including antibacterial and antifungal properties.[5][6]

-

Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.[2][4]

-

Anti-inflammatory Activity: Showing potential in modulating inflammatory pathways.

-

CNS Depressant Activity: Indicating possible effects on the central nervous system.[7]

The diverse biological profile of this class of compounds underscores the potential of this compound as a key intermediate for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature that directly implicates this compound in any particular signaling pathway. The biological activities reported for its derivatives suggest potential interactions with various cellular targets, but the precise mechanisms remain to be elucidated for the parent compound.

The general workflow for investigating the biological activity of a compound like this compound would typically follow the logical progression outlined below.

References

- 1. rsc.org [rsc.org]

- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]

3-Methyl-2-thioxoimidazolidin-4-one chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related compounds.

Chemical Structure and IUPAC Name

IUPAC Name: 3-methyl-2-sulfanylideneimidazolidin-4-one

The chemical structure of this compound is characterized by a five-membered imidazolidine ring. This ring contains two nitrogen atoms, a carbonyl group at the 4th position, a thione group at the 2nd position, and a methyl group attached to the nitrogen atom at the 3rd position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂OS | - |

| Molecular Weight | 130.17 g/mol | - |

| Melting Point | 214-215 °C | [1] |

| Boiling Point (Predicted) | 176.8 ± 23.0 °C | - |

| Density (Predicted) | 1.40 ± 0.1 g/cm³ | - |

| pKa (Predicted) | 9.47 ± 0.20 | - |

Note: Some physical properties are predicted values and should be confirmed by experimental data.

Experimental Protocols

The synthesis of 2-thioxoimidazolidin-4-one derivatives often involves the cyclization of a thiosemicarbazone with an α-haloester. A general protocol for the synthesis of the this compound core, adapted from literature on similar compounds, is described below.

General Synthesis of the 2-Thioxoimidazolidin-4-one Core:

This experimental protocol outlines a common method for the synthesis of the 2-thioxoimidazolidin-4-one scaffold.

-

Formation of Thiosemicarbazone:

-

An appropriate aldehyde or ketone is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with a catalytic amount of acid.

-

The reaction mixture is typically refluxed for a period of time to ensure complete formation of the thiosemicarbazone intermediate.

-

The product is then isolated by filtration and can be purified by recrystallization.

-

-

Cyclization Reaction:

-

The purified thiosemicarbazone is dissolved in a solvent like absolute ethanol.

-

Ethyl chloroacetate and a base, such as fused sodium acetate, are added to the solution.

-

The mixture is heated under reflux for several hours.

-

Upon cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Purification:

-

The crude 3-substituted-2-thioxoimidazolidin-4-one can be further purified by recrystallization from a suitable solvent, such as ethanol or butanol.

-

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, the broader class of 2-thioxoimidazolidin-4-one derivatives has shown significant biological activity, particularly in the realm of oncology. Studies on certain derivatives have indicated that they can induce apoptosis in cancer cells, with some evidence pointing towards the involvement of the PI3K/AKT signaling pathway.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its inhibition is a key strategy in cancer therapy.

Below is a conceptual diagram illustrating the potential mechanism of action for a 2-thioxoimidazolidin-4-one derivative as an anticancer agent via the PI3K/AKT pathway.

Potential inhibition of the PI3K/AKT signaling pathway by a 2-thioxoimidazolidin-4-one derivative.

Experimental Workflow: Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

A generalized workflow for the synthesis and biological screening of 2-thioxoimidazolidin-4-one derivatives.

References

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one (CAS Number: 694-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-thioxoimidazolidin-4-one, also known as 3-methyl-2-thiohydantoin, is a heterocyclic organic compound belonging to the thiohydantoin class. This scaffold is of significant interest in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and safety information. While this specific compound is less studied than its derivatives, this document consolidates the current knowledge to serve as a valuable resource for researchers.

Chemical and Physical Properties

Limited experimental data is available for the physical properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 694-68-8 | [3] |

| Molecular Formula | C₄H₆N₂OS | [3] |

| Molecular Weight | 130.17 g/mol | [3] |

| Melting Point | 214-215 °C (Solvent: water) | |

| Boiling Point | 176.8±23.0 °C (Predicted) | |

| Density | 1.40±0.1 g/cm³ (Predicted) | |

| pKa | 9.47±0.20 (Predicted) | |

| Appearance | Light yellow to yellow Solid |

Synthesis

The synthesis of this compound can be achieved through the cyclization of an appropriate N-methylated amino acid derivative with a thiocyanate or isothiocyanate. A notable synthesis route involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate. This reaction is a key step in the total synthesis of the marine natural product Leucettamine B.[4][5]

Experimental Protocol: Synthesis of this compound (General Procedure)

Reactants:

-

Methyl glycinate hydrochloride

-

Methyl isothiocyanate

-

A suitable base (e.g., triethylamine)

-

An appropriate solvent (e.g., pyridine, ethanol, or a mixture)

Procedure:

-

To a solution of methyl glycinate hydrochloride in the chosen solvent, add the base to neutralize the hydrochloride and liberate the free amino ester.

-

Slowly add methyl isothiocyanate to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The cyclization to form the thiohydantoin ring may occur spontaneously upon heating or may require the addition of an acid or base catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain at the time of this writing. Researchers are advised to perform their own analytical characterization upon synthesis.

Expected Spectroscopic Features:

-

¹H NMR: A singlet for the N-methyl protons, a singlet for the methylene protons of the imidazolidinone ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the methyl carbon, the methylene carbon, the carbonyl carbon (C=O), and the thiocarbonyl carbon (C=S).

-

IR: Characteristic absorption bands for the N-H stretch, C-H stretches, the carbonyl (C=O) stretch (typically around 1700-1750 cm⁻¹), and the C=S stretch.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 130.

Biological Activity

The 2-thioxoimidazolidin-4-one (2-thiohydantoin) scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[2][6] Derivatives have demonstrated a broad spectrum of activities, including:

-

Anticancer: Various substituted 2-thiohydantoins have shown potent activity against different cancer cell lines.[1][7]

-

Antimicrobial: The thiohydantoin core is found in compounds with antibacterial and antifungal properties.[2][8]

-

Antiviral: Certain derivatives have been investigated for their antiviral effects.[9]

-

Enzyme Inhibition: Substituted 2-thiohydantoins have been identified as inhibitors of various enzymes.[10]

It is important to note that these activities are reported for derivatives of the core structure. Specific biological studies on the unsubstituted this compound are limited.

Interestingly, this compound has been identified as a human metabolite of the antithyroid drug carbimazole.[4][5] Carbimazole is a prodrug that is metabolized to methimazole, the active therapeutic agent. The formation of 3-methyl-2-thiohydantoin suggests a metabolic pathway involving oxidation of methimazole.

Safety and Handling

Based on available safety data sheets (SDS) for this compound and structurally related chemicals, this compound should be handled with care in a laboratory setting.

Hazard Statements (Predicted):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin, eye, and respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a compound of interest due to its core thiohydantoin structure, which is prevalent in many biologically active molecules. While specific experimental data for this particular compound is sparse in the literature, its role as a synthetic intermediate and a drug metabolite highlights its relevance. Further research is warranted to fully characterize its physical and spectroscopic properties, optimize its synthesis, and explore its potential biological activities. This guide serves as a foundational document to aid researchers in these future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of 3-methyl-2-thiohydantoin, a metabolite of carbimazole, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Plasma concentrations of methimazole, a metabolite of carbimazole, in hyperthyroid patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of olfactory and auditory system effects of the antihyperthyroid drug carbimazole in the Long-Evans rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 694-68-8|this compound|BLD Pharm [bldpharm.com]

- 10. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one and Its Derivatives

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on the molecular characteristics, synthesis, and biological activities of 3-Methyl-2-thioxoimidazolidin-4-one and its broader class of 2-thioxoimidazolidin-4-one derivatives.

Core Molecular Data

This compound is a heterocyclic compound belonging to the thiohydantoin class. Its fundamental molecular properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂OS | [1][2] |

| Molecular Weight | 130.171 g/mol | [1][2] |

| CAS Number | 694-68-8 | [1] |

| MDL Number | MFCD00038425 | [2] |

Synthesis and Experimental Protocols

The synthesis of 2-thioxoimidazolidin-4-one derivatives is a versatile process, often involving the cyclization of thiosemicarbazones. Below is a representative experimental protocol for the synthesis of related derivatives.

Experimental Protocol: Synthesis of 3-(aryl-methyleneamino)-2-thioxoimidazolidin-4-one Derivatives

This protocol is adapted from methodologies described for the synthesis of various 2-thioxoimidazolidin-4-one derivatives.[3][4]

Step 1: Synthesis of Thiosemicarbazones

-

A mixture of an appropriate aromatic aldehyde or ketone (0.01 mol) and thiosemicarbazide (0.01 mol) is prepared.

-

The mixture is dissolved in a suitable solvent, such as absolute ethanol (10 mL).

-

The solution is heated under reflux for a specified period, typically several hours.

-

The progress of the reaction is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid thiosemicarbazone is filtered, washed with cold water, and dried.

Step 2: Cyclization to form the 2-Thioxoimidazolidin-4-one Ring

-

The synthesized thiosemicarbazone (0.01 mol) is mixed with ethyl chloroacetate (0.03 mol) and fused sodium acetate (0.03 mol).[4]

-

The mixture is dissolved in absolute ethanol (10 mL) and heated under reflux for approximately 8 hours.[4]

-

After the reflux period, the reaction mixture is poured over cold water.[4]

-

The solid product that separates out is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 3-(aryl-methyleneamino)-2-thioxoimidazolidin-4-one derivative.[4]

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR, along with mass spectrometry.[5][6][7]

Logical Workflow for Synthesis

The following diagram illustrates the general two-step synthesis process for creating 2-thioxoimidazolidin-4-one derivatives.

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a wide spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[8]

Anticancer Activity: Numerous studies have highlighted the potent anticancer properties of these compounds. They have been evaluated against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).[8][9] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[10]

Table of In Vitro Cytotoxicity Data for 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| Derivative 14 | HepG-2 | 2.33 | [8] |

| Derivative 5 | MCF-7 | 3.98 | [8] |

| Compound 4 | HepG2 | 0.017 µM | [10] |

Antimicrobial and Other Activities: The 2-thioxoimidazolidin-4-one core is also associated with significant antibacterial and antifungal properties.[6][11] Additionally, various derivatives have been investigated for anticonvulsant, antiviral, and anxiolytic activities.[8]

Mechanism of Action: Signaling Pathway Modulation

A key mechanism underlying the anticancer effects of certain 2-thioxoimidazolidin-4-one derivatives is the inhibition of critical cell survival pathways, such as the PI3K/Akt signaling cascade.[10] This pathway is frequently dysregulated in cancer, promoting cell proliferation and survival.

PI3K/Akt Signaling Pathway Inhibition

The diagram below outlines the PI3K/Akt pathway and the inhibitory action of 2-thioxoimidazolidin-4-one derivatives.

By inhibiting PI3K and/or Akt, these compounds can block downstream signaling, leading to decreased cell proliferation and the induction of apoptosis in cancer cells.[10] Studies have shown that treatment with these derivatives can enhance the expression of pro-apoptotic genes like p53 and caspases while impeding anti-apoptotic genes such as Bcl-2.[10]

Conclusion

This compound and its related structures represent a versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with a diverse range of biological activities, particularly in oncology and infectious diseases, makes them a promising scaffold for the development of novel therapeutics. Further research into the structure-activity relationships and mechanisms of action of these derivatives is crucial for translating their potential into clinical applications.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound , 694-68-8 - CookeChem [cookechem.com]

- 3. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line [wisdomlib.org]

- 10. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

A Technical Guide to the Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, represents a vital heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a broad and potent spectrum of pharmacological activities, establishing them as privileged structures in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with structured data, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have been extensively studied for their potential as anticancer agents.[3][4] These compounds have shown significant cytotoxic effects against a variety of human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colon cancer (HCT-116).[5][6]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of various 2-thioxoimidazolidin-4-one derivatives is commonly reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Reference | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. Drug | Citations |

| Compound 4 | HepG-2 | 0.017 | Staurosporine | 5.07 | [7][8] |

| Compound 2 | HepG-2 | 0.18 | 5-Fluorouracil | 5.18 | [7][8] |

| Compound 6b | MCF-7 | 15.57 (µg/mL) | Doxorubicin | - | [9] |

| Compound 6b | HepG-2 | 43.72 (µg/mL) | Doxorubicin | - | [9] |

| Compound 7 | HCT-116 | 7.43 | 5-Fluorouracil | 11.36 | [10] |

| Compound 9 | HCT-116 | - | Doxorubicin | - | [6] |

| Unnamed Derivative | HepG-2 | 2.33 (µg/mL) | - | - | [6] |

Mechanism of Action: Apoptosis Induction and Pathway Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7] For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M or G0/G1 phase in HepG2 cells.[6][7]

One of the key signaling pathways targeted by these compounds is the PI3K/AKT pathway, which is often overactive in cancer and promotes cell survival.[8] By inhibiting this pathway, the derivatives can suppress anti-apoptotic proteins like Bcl-2 and enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases (Caspase-3, -8, -9), ultimately leading to cancer cell death.[7][11]

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicopublication.com [medicopublication.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches | Semantic Scholar [semanticscholar.org]

The Emerging Therapeutic Potential of 3-Methyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-methyl-2-thioxoimidazolidin-4-one core, a derivative of the 2-thiohydantoin scaffold, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their applications in oncology, infectious diseases, and anticoagulation.

Core Synthesis and Derivatization

The synthesis of this compound derivatives typically commences with the cyclization of a thiosemicarbazone with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium acetate.[1] This foundational reaction provides the core heterocyclic ring, which can then be further modified at various positions to generate a library of analogues with diverse functionalities.

A general synthetic approach involves the reaction of a substituted thiosemicarbazide with an appropriate ketone or aldehyde to form a thiosemicarbazone. Subsequent cyclization with ethyl chloroacetate yields the 2-thioxoimidazolidin-4-one ring.[1] Further derivatization can be achieved through reactions such as alkylation, acylation, and condensation at the N-1 and C-5 positions, allowing for the introduction of various pharmacophoric groups to modulate biological activity.[2]

General Synthetic Workflow

Caption: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.[3][4]

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds.[2] Several derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines.[1][5]

Table 1: In Vitro Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 14 | HepG-2 (Liver) | 2.33 µg/mL | [2] |

| Compound 5 | MCF-7 (Breast) | 3.98 µg/mL | [2] |

| Compound 4 | HepG-2 (Liver) | 0.017 | [5] |

| Compound 2 | HepG-2 (Liver) | 0.18 | [5] |

| Staurosporine | HepG-2 (Liver) | 5.07 | [5] |

| 5-Fluorouracil | HepG-2 (Liver) | 5.18 | [5] |

The mechanism of action for the anticancer activity of some derivatives has been investigated, revealing an induction of apoptosis.[5] One promising compound was found to arrest the cell cycle at the G2/M phase and enhance the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while inhibiting the anti-apoptotic Bcl-2 gene in HepG2 cells.[5] Furthermore, this compound was shown to inhibit the PI3K/AKT signaling pathway, a critical pathway often dysregulated in cancer.[5]

Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.

Antimicrobial Activity

Certain this compound derivatives have also been evaluated for their antimicrobial properties. For instance, two compounds, C5 (3-((2-bromobenzylidene) amino)-2-thioxoimidazolidin-4-one) and C6 (3-((4-methoxybenzylidene) amino)-2-thioxoimidazolidin-4-one), demonstrated significant antibacterial, antibiofilm, and antihemagglutination effects against virulent strains of Staphylococcus aureus.[6]

Table 2: Antibacterial Activity against Staphylococcus aureus

| Compound | Effective Concentration (µg/mL) | Key Effects | Reference |

| C5 | ≤ 31.25 | Antibacterial, Antibiofilm, Antihemagglutination | [6] |

| C6 | 62.5 - 125 | Antibacterial, Antibiofilm, Antihemagglutination | [6] |

These findings suggest that the 2-thioxoimidazolidin-4-one scaffold can be a valuable starting point for the development of new antibacterial agents, particularly those targeting resistant pathogens.[6]

Anticoagulant Activity

In addition to anticancer and antimicrobial activities, some derivatives have been investigated for their potential as anticoagulant agents. The anticoagulant activity is typically assessed using Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT) coagulation assays.[7] While specific quantitative data is limited in the provided context, the exploration of these derivatives in the realm of anticoagulation further underscores the versatility of this chemical scaffold.[7]

Experimental Protocols

General Procedure for the Synthesis of (E)-3-((1-(4-chlorophenyl) ethylidene) amino)-2-thioxoimidazolidin-4-one (3)

A mixture of 4-chloroacetophenone (0.01 mol) is reacted with thiosemicarbazide to yield the corresponding thiosemicarbazone. This intermediate is then reacted with ethyl chloroacetate (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (30 ml). The reaction mixture is refluxed for 4 hours. After cooling, the mixture is poured into water, and the resulting precipitate is collected by filtration and recrystallized to afford the title compound.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[5]

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Cancer cells are treated with the test compound at its IC₅₀ concentration for a defined period. The cells are then harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Conclusion

The this compound scaffold is a highly versatile platform for the design and synthesis of novel bioactive molecules. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anticoagulant agents. The ease of synthesis and the ability to readily introduce chemical diversity make this class of compounds particularly attractive for drug discovery and development programs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

Spectroscopic Data of 3-Methyl-2-thioxoimidazolidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Methyl-2-thioxoimidazolidin-4-one. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. This document summarizes available quantitative data in structured tables, outlines detailed experimental protocols for key analytical techniques, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data Summary

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 | s | 3H | N-CH₃ |

| ~4.0 | s | 2H | -CH₂- |

| ~8.5 | br s | 1H | N-H |

Note: Data is inferred from closely related structures and general principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and experimental conditions.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~25 | N-CH₃ |

| ~50 | -CH₂- |

| ~170 | C=O |

| ~180 | C=S |

Note: Data is predicted based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1740 | Strong | C=O Stretch (Amide) |

| ~1250 | Strong | C=S Stretch |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 130 | [M]⁺ (Molecular Ion) |

| 102 | [M - CO]⁺ |

| 73 | [M - HNCS]⁺ |

| 57 | [CH₃-N=C=S]⁺ |

Note: Fragmentation patterns are predicted based on the analysis of related 3-substituted-2-thioxo-imidazolidin-4-one derivatives. The base peak and relative intensities will depend on the ionization method and energy.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6 mL) in a clean NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a solid, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak ([M]⁺) confirms the molecular weight. The fragmentation pattern provides structural information. A detailed analysis of the fragmentation of 3-substituted-2-thioxo-imidazolidin-4-ones has been reported, suggesting characteristic losses of CO, HNCS, and fragments related to the N-substituent.

Workflow Visualization

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

General workflow for spectroscopic analysis.

Predicted mass spectral fragmentation pathway.

Preliminary Investigation of 3-Methyl-2-thioxoimidazolidin-4-one Cytotoxicity: A Technical Guide

Introduction

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These activities include anticancer, antimicrobial, and antiviral properties.[2] Structural modifications of the 2-thiohydantoin ring have yielded compounds with a wide range of pharmacological effects, with anticancer activity being a prominent feature.[1] This document outlines a preliminary investigation into the potential cytotoxicity of 3-Methyl-2-thioxoimidazolidin-4-one, drawing upon data from its analogues to inform experimental design and potential mechanisms of action.

Data Presentation: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. This data provides a comparative baseline for the potential efficacy of this compound.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 14 | HepG-2 (Hepatocellular Carcinoma) | 2.33 µg/mL | [2] |

| (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one derivative 5 | MCF-7 (Breast Carcinoma) | 3.98 µg/mL | [2] |

| 2-thioxoimidazolidin-4-one derivative 2 | HepG2 | 0.18 | [3] |

| 2-thioxoimidazolidin-4-one derivative 4 | HepG2 | 0.017 | [3] |

| 3-aryl 5-benzylidene-1-methyl-2-thiohydantoins | Various | Not specified | [1] |

| 3-(furan-2-ylmethyleneamino)-2-thioxoimidazolidin-4-one | Various | Not specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results. The following are standard protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, based on studies of related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity assessment.

Hypothesized Apoptotic Signaling Pathway

Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothesized intrinsic apoptotic pathway.

Potential Cell Cycle Arrest Mechanism

Derivatives of 2-thioxoimidazolidin-4-one have been shown to induce cell cycle arrest. A potential logical relationship is depicted below.

Caption: Potential mechanism of cell cycle arrest.

Conclusion

While direct cytotoxic data for this compound is currently lacking, the available information on its structural analogues suggests that it is a promising candidate for anticancer research. The provided experimental protocols and hypothesized mechanisms of action offer a solid framework for initiating a thorough investigation of its cytotoxic properties. Further studies are warranted to elucidate the specific activity and molecular targets of this compound.

References

- 1. helda.helsinki.fi [helda.helsinki.fi]

- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on established synthetic routes for analogous 2-thioxoimidazolidin-4-one derivatives.

Introduction

Imidazolidin-4-one derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-thioxoimidazolidin-4-one scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. The presence of the sulfur atom at the C2 position and the potential for substitution at various positions on the ring allow for the generation of diverse chemical libraries for drug discovery. This document outlines a general and adaptable protocol for the synthesis of this compound.

General Synthesis Pathway

The synthesis of this compound can be achieved through the cyclization of an appropriate N-methylthiourea derivative with an α-haloester, such as ethyl chloroacetate. This method is a common and effective way to construct the 2-thioxoimidazolidin-4-one ring system.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

Methylthiourea

-

Ethyl chloroacetate

-

Anhydrous sodium acetate

-

Ethanol

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FT-IR, NMR, Mass Spectrometry)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylthiourea (1 equivalent) and anhydrous sodium acetate (2 equivalents) in absolute ethanol.

-

Addition of Reagent: To this stirring solution, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

-

Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration using a Buchner funnel and wash it with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).

Quantitative Data

The following table summarizes typical data for the synthesis of 2-thioxoimidazolidin-4-one derivatives, which can be used as a reference for the synthesis of this compound.

| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | C-4-Methylphenylglycine, Phenyl isothiocyanate | EtOH/H₂O | - | 78.60 | 215-216 | [1] |

| 3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | C-4-Ethylphenylglycine, Phenyl isothiocyanate | EtOH/H₂O | - | 73.30 | 246-248 | [1] |

| 3-((4-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one | 2-(4-bromobenzylidene)hydrazinecarbothioamide, Ethyl chloroacetate | Ethanol | 20 | - | - | [2] |

| 3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one | 2-(4-chlorobenzylidene)hydrazinecarbothioamide, Ethyl chloroacetate | Ethanol | 20 | 75 | 205-207 | [2] |

Characterization Data of Analogous Compounds

The expected spectroscopic data for this compound can be inferred from the characterization of similar structures reported in the literature.

FT-IR (cm⁻¹):

-

N-H stretching: ~3200-3400 cm⁻¹ (may be absent in the N-methylated product)

-

C-H stretching (aliphatic): ~2900-3000 cm⁻¹

-

C=O stretching (amide): ~1700-1750 cm⁻¹

-

C=S stretching: ~1500-1550 cm⁻¹

¹H-NMR (DMSO-d₆, δ ppm):

-

N-CH₃: A singlet around 2.5-3.5 ppm.

-

CH₂ of the ring: A singlet around 3.5-4.5 ppm.

-

N-H: A broad singlet around 10.0-12.0 ppm (if present).

¹³C-NMR (DMSO-d₆, δ ppm):

-

N-CH₃: ~25-35 ppm

-

CH₂ of the ring: ~40-50 ppm

-

C=O: ~170-180 ppm

-

C=S: ~180-190 ppm

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Avoid inhalation and contact with skin and eyes.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers are encouraged to adapt and optimize the procedure to suit their specific requirements.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-thioxoimidazolidin-4-one is a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoin derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antiviral, anticancer, and anticonvulsant properties.[1] Accurate and robust analytical methods are crucial for the structural elucidation, purity assessment, and quality control of this compound and its derivatives.

These application notes provide detailed protocols and data interpretation guidelines for the characterization of this compound using several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various matrices. The method separates the target compound from impurities and starting materials based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector is typically used for detection, as the imidazolidinone ring contains a chromophore.

Experimental Protocol:

-

System Preparation:

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

-

Column: ZORBAX SB-C18 column (150 mm × 4.6 mm, 5.0 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Filter all mobile phases through a 0.45 µm filter before use.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

-

Working Standard Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the 50:50 mobile phase mixture.

-

Sample Solution: Prepare sample solutions at a similar concentration to the working standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 225 nm.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 22.0 95 5 | 25.0 | 95 | 5 |

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR identifies the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Tune and shim the probe to the sample.

-

Acquire a ¹H NMR spectrum using a standard pulse program.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both spectra.

-

Data Interpretation and Presentation: The structure of this compound consists of a methyl group attached to the nitrogen at position 3, a methylene group at position 5, and an N-H proton at position 1.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.0 - 12.0 | Singlet, broad | 1H | N¹-H |

| ~4.0 - 4.2 | Singlet | 2H | C⁵-H ₂ |

| ~3.0 - 3.2 | Singlet | 3H | N³-CH ₃ |

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~180 - 185 | C =S (C²) |

| ~170 - 175 | C =O (C⁴) |

| ~50 - 55 | C H₂ (C⁵) |

| ~25 - 30 | N-C H₃ |

Note: Chemical shifts are estimates based on data for structurally similar compounds like 1-methyl-2-thioxo-imidazolidin-4-one and 3-propyl-2-thioxo-4-imidazolidinone.[2][3] Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of key functional groups such as the N-H bond, the carbonyl (C=O) group, the thiocarbonyl (C=S) group, and C-H bonds.

Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the spectrum over a range of 4000–400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

-

Data Interpretation and Presentation:

Table 3: Expected FTIR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3150 - 3250 | Medium | N-H Stretch |

| 2900 - 3000 | Weak/Medium | C-H Stretch (Aliphatic CH₃, CH₂) |

| 1700 - 1750 | Strong | C=O Stretch (Amide, Ketone)[4] |

| 1200 - 1300 | Medium/Strong | C=S Stretch (Thiocarbonyl) |

| 1400 - 1500 | Medium | C-N Stretch |

Note: These are typical ranges. The exact position of the peaks can be influenced by the molecular environment and sample state.[4][5]

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Electron Ionization (EI) is a common technique that also provides structural information through characteristic fragmentation patterns.

Experimental Protocol:

-

Sample Introduction:

-

Direct Infusion: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.

-

GC/MS or LC/MS: Introduce the sample via a chromatographic system for separation prior to ionization.

-

-

Ionization:

-

Utilize Electron Ionization (EI) for GC/MS or Electrospray Ionization (ESI) for LC/MS and direct infusion. For EI, an energy of 70 eV is standard.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).

-

For HRMS, use a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

-

Analyze the fragmentation pattern to gain structural insights.

-

For HRMS data, calculate the elemental composition based on the accurate mass.

-

Data Interpretation and Presentation: The molecular formula for this compound is C₄H₆N₂OS, with a monoisotopic molecular weight of approximately 130.02 Da.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Notes |

|---|---|---|

| 130 | [C₄H₆N₂OS]⁺˙ | Molecular Ion (M⁺˙) |

| 102 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 73 | [M - HNCS]⁺ | Loss of isothiocyanic acid |

| 57 | [CH₃NCS]⁺˙ | Methyl isothiocyanate fragment |

Note: Fragmentation patterns are predictive and based on common fragmentation pathways for similar structures. The base peak and relative intensities will depend on the ionization energy and method.[6][7]

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Thioxoimidazolidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-thioxoimidazolidin-4-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities. Accurate structural elucidation using NMR spectroscopy is crucial for the successful development of novel therapeutic agents.

Introduction

2-Thioxoimidazolidin-4-ones, also known as 2-thiohydantoins, are a vital scaffold in drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. The substitution pattern on the imidazolidinone ring profoundly influences the biological activity. Therefore, unambiguous characterization of these derivatives is paramount. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques for the structural determination of these molecules, providing detailed information about the molecular framework and the chemical environment of individual atoms.

This application note offers a centralized resource for researchers, providing standardized protocols for synthesis and NMR analysis, along with a compilation of spectral data for representative derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-Thioxoimidazolidin-4-one Derivatives

A common and effective method for the synthesis of 2-thioxoimidazolidin-4-one derivatives involves the cyclization of thiosemicarbazones with α-haloesters. The following is a generalized protocol that can be adapted for various substituted derivatives.

Materials:

-

Substituted aldehyde or ketone

-

Thiosemicarbazide

-

Ethyl chloroacetate or other α-haloester

-

Anhydrous sodium acetate

-

Absolute ethanol

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating plate

Procedure:

-

Synthesis of Thiosemicarbazone Intermediate:

-

In a round-bottom flask, dissolve the substituted aldehyde or ketone (1 equivalent) in absolute ethanol.

-

Add a solution of thiosemicarbazide (1 equivalent) in warm absolute ethanol.

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product will often precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Cyclization to form the 2-Thioxoimidazolidin-4-one Ring:

-

In a separate round-bottom flask, suspend the synthesized thiosemicarbazone (1 equivalent) and anhydrous sodium acetate (2-3 equivalents) in absolute ethanol.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension while stirring.

-

Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The solid 2-thioxoimidazolidin-4-one derivative will precipitate.

-

Collect the product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

-

Protocol for ¹H and ¹³C NMR Analysis

This protocol outlines the steps for preparing a sample of a 2-thioxoimidazolidin-4-one derivative and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment:

-

Synthesized 2-thioxoimidazolidin-4-one derivative

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to the solvent)

-

NMR tube (5 mm)

-

Vortex mixer

-

NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified 2-thioxoimidazolidin-4-one derivative.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a common choice due to the good solubility of many heterocyclic compounds).

-

Cap the NMR tube and vortex the sample until the compound is completely dissolved. Gentle warming may be required for less soluble compounds.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify the multiplicity (singlet, doublet, triplet, etc.) and calculate the coupling constants (J) for the signals in the ¹H NMR spectrum.

-

Peak pick the signals in both ¹H and ¹³C NMR spectra.

-

Data Presentation

The following tables summarize representative ¹H and ¹³C NMR spectral data for some 2-thioxoimidazolidin-4-one derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Table 1: ¹H NMR Spectral Data of Selected 2-Thioxoimidazolidin-4-one Derivatives in DMSO-d₆

| Compound/Derivative | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one | NH (imidazolidinone) | 12.21 | s | - |

| CH=N | 8.55 | s | - | |

| Aromatic-H | 7.85-7.60 | m | - | |

| CH₂ | 4.35 | s | - | |

| 5,5-dimethyl-2-thioxoimidazolidin-4-one | NH (position 1) | 10.50 | s | - |

| NH (position 3) | 8.30 | s | - | |

| C(CH₃)₂ | 1.35 | s | - | |

| 5-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one | NH (imidazolidinone) | 11.90 | s | - |

| CH=N | 8.30 | s | - | |

| Aromatic-H | 7.70 | d | 8.8 | |

| Aromatic-H | 7.05 | d | 8.8 | |

| OCH₃ | 3.80 | s | - | |

| CH₂ | 4.25 | s | - |

Table 2: ¹³C NMR Spectral Data of Selected 2-Thioxoimidazolidin-4-one Derivatives in DMSO-d₆

| Compound/Derivative | Carbon Assignment | Chemical Shift (δ, ppm) |

| 3-((4-chlorobenzylidene)amino)-2-thioxoimidazolidin-4-one | C=S | 182.5 |

| C=O | 170.8 | |

| CH=N | 158.2 | |

| Aromatic-C (ipso-Cl) | 136.0 | |

| Aromatic-CH | 131.5, 129.2 | |

| CH₂ | 35.8 | |

| 5,5-dimethyl-2-thioxoimidazolidin-4-one | C=S | 181.0 |

| C=O | 175.5 | |

| C(CH₃)₂ | 58.0 | |

| CH₃ | 25.0 | |

| 5-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one | C=S | 182.0 |

| C=O | 170.5 | |

| C (ipso-OCH₃) | 161.0 | |

| CH=N | 157.5 | |

| Aromatic-CH | 130.8, 114.5 | |

| OCH₃ | 55.5 | |

| CH₂ | 35.5 |

Note: The exact chemical shifts may vary slightly depending on the solvent, concentration, and spectrometer frequency.

Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for the synthesis and analysis of 2-thioxoimidazolidin-4-one derivatives.

Caption: Synthetic workflow for 2-thioxoimidazolidin-4-one derivatives.

Caption: Workflow for ¹H and ¹³C NMR analysis.

Application Notes and Protocols for 3-Methyl-2-thioxoimidazolidin-4-one in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Methyl-2-thioxoimidazolidin-4-one and its derivatives in antimicrobial susceptibility testing (AST). The provided methodologies are based on established standards for evaluating the efficacy of novel antimicrobial agents.

Introduction

This compound belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial and antifungal properties.[1][2] The core structure, an imidazolidine ring, is a versatile moiety found in various medicinal agents with demonstrated antiprotozoal, anticancer, antiviral, and broad-spectrum antimicrobial activities.[3][4] The presence of the thioxo group and methyl substitution can influence the compound's biological activity.

The evaluation of new chemical entities like this compound for antimicrobial properties is a critical step in the discovery and development of new drugs to combat infectious diseases, particularly in the face of rising antimicrobial resistance.[5] Standardized AST methods are essential for determining a compound's spectrum of activity and potency, providing reproducible and comparable data.[6]

Antimicrobial Activity of 2-Thioxoimidazolidin-4-one Derivatives